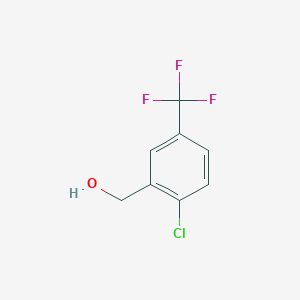

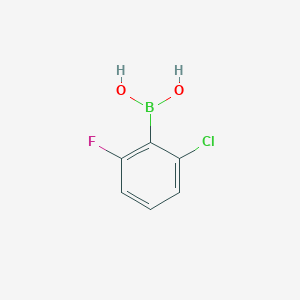

(2-Fluoro-6-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Fluoro-6-methylphenyl)methanol, also known as FMPM, is an important organic compound that has numerous applications in the scientific research field. FMPM has been used as a reagent in organic synthesis, as a starting material for the preparation of various other compounds, and as a solvent for various reactions. It is also used in the production of pharmaceuticals, cosmetics, and other products.

Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules

(2-Fluoro-6-methylphenyl)methanol has been explored for its utility in the gram-scale synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation. This method has demonstrated advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional approaches (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). Similarly, its derivatives have been used in stereoselective syntheses involving rearrangements initiated by Selectfluor and Deoxo-Fluor, leading to novel methanopyrrolidine alcohols and fluorides (Grant R Krow et al., 2004).

Chemical Sensing and Catalysis

The compound and its related derivatives have been incorporated into fluorogenic chemosensors for the efficient detection of metal ions such as Zn2+ and Al3+ in mixed solvent systems. The sensing mechanism involves processes like excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF), highlighting its utility in environmental monitoring and analytical chemistry (L. Patra et al., 2018).

Interaction with Other Chemical Species

Studies on the interaction of this compound derivatives with alcohols have revealed insights into hydrogen bonding dynamics, which are crucial for understanding solvent effects in chemical reactions and material sciences. For instance, the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes has been investigated, providing valuable information on the structural motifs and hydrogen bonding behaviors of these complexes (S. Maity, D. K. Maity, & G. Patwari, 2011).

Industrial Applications and Methanol Utilization

Additionally, research on methanol's role as a hydrogen source and C1 synthon in chemical synthesis and energy technologies has been expanded, with findings relevant to the use of this compound derivatives in catalysis and synthesis. Methanol has been identified as a key substance for obtaining complex chemical structures, showcasing its versatility and potential in sustainable chemical processes (F. Dalena et al., 2018).

Propriétés

IUPAC Name |

(2-fluoro-6-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNVHMPHEKQVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)